Cas no 2228521-58-0 (5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid)

5-{1-(tert-Butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring both a piperidine and oxazole moiety, protected by a tert-butoxycarbonyl (Boc) group. This intermediate is valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its versatility as a building block for more complex structures. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization. The oxazole ring contributes to its potential bioactivity, while the carboxylic acid moiety allows for further derivatization. Its well-defined reactivity makes it suitable for peptide coupling, cross-coupling reactions, and scaffold diversification in drug discovery.
5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid structure
2228521-58-0 structure
Product name:5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid
CAS No:2228521-58-0
MF:C14H20N2O5
Molecular Weight:296.319004058838
CID:6056551
PubChem ID:165900096

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid
    • 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
    • 2228521-58-0
    • EN300-1889396
    • インチ: 1S/C14H20N2O5/c1-14(2,3)20-13(19)16-7-5-4-6-10(16)11-8-9(12(17)18)15-21-11/h8,10H,4-7H2,1-3H3,(H,17,18)
    • InChIKey: GABZCRXFMUACHF-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCCC1C1=CC(C(=O)O)=NO1)=O

計算された属性

  • 精确分子量: 296.13722174g/mol
  • 同位素质量: 296.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 407
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • XLogP3: 1.8

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1889396-0.5g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
0.5g
$1027.0 2023-09-18
Enamine
EN300-1889396-10.0g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
10g
$4606.0 2023-05-25
Enamine
EN300-1889396-10g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
10g
$4606.0 2023-09-18
Enamine
EN300-1889396-5.0g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
5g
$3105.0 2023-05-25
Enamine
EN300-1889396-0.25g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
0.25g
$985.0 2023-09-18
Enamine
EN300-1889396-0.05g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
0.05g
$900.0 2023-09-18
Enamine
EN300-1889396-1g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
1g
$1070.0 2023-09-18
Enamine
EN300-1889396-0.1g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
0.1g
$943.0 2023-09-18
Enamine
EN300-1889396-1.0g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
1g
$1070.0 2023-05-25
Enamine
EN300-1889396-2.5g
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid
2228521-58-0
2.5g
$2100.0 2023-09-18

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid 関連文献

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acidに関する追加情報

Exploring the Properties and Applications of 5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic Acid

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid, a compound with the CAS number 2228521-58-0, has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications in drug discovery and materials science. This compound is a derivative of the oxazole class, which is known for its aromatic stability and versatility in chemical modifications.

The molecular structure of this compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 1 and an oxazole ring at position 5. The presence of the Boc group introduces steric hindrance, which can influence the compound's reactivity and solubility properties. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of bioactive molecules.

One of the key areas where this compound has shown promise is in medicinal chemistry. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various disease states, including cancer and inflammatory disorders. The oxazole moiety is particularly interesting due to its ability to act as a bioisostere for other heterocyclic structures, offering a unique platform for drug design.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of tert-butoxycarbonyl protecting groups during synthesis ensures that the reactive amine functionality remains intact until desired transformations are completed. This approach has been optimized in recent studies to improve yield and purity, making it more feasible for large-scale production.

The physical properties of 5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for ensuring accurate characterization during preclinical studies.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of this compound with greater precision. Molecular docking studies have revealed potential interactions with key biological targets, such as kinases and proteases, suggesting its role in inhibiting enzymatic activity. These findings align with experimental data from in vitro assays, further validating its therapeutic potential.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The oxazole ring's conjugated system allows for electronic properties that could be harnessed in organic electronics or optoelectronic devices. However, further research is needed to fully realize these applications.

Safety considerations are paramount when working with this compound. While it does not fall under the category of hazardous chemicals or controlled substances, proper handling procedures should be followed to minimize exposure risks. Occupational safety guidelines recommend using personal protective equipment (PPE) during synthesis and analysis to ensure worker safety.

In conclusion, 5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid represents a versatile platform for exploring new chemical entities with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic and computational methodologies, positions it as a valuable tool in both academic research and industrial development.

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